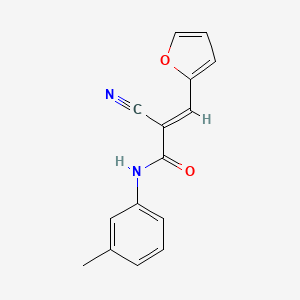

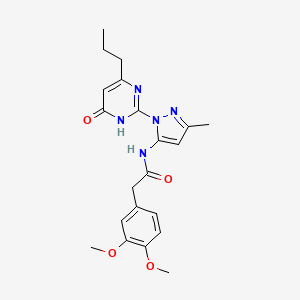

![molecular formula C11H14N4O2 B2879818 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 286430-66-8](/img/structure/B2879818.png)

4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione” is a chemical compound with the molecular formula C11H14N4O2 . It has an average mass of 234.255 Da and a monoisotopic mass of 234.111679 Da .

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 60.9±0.5 cm3, and a polar surface area of 94 Å2 . It also has a molar volume of 160.9±7.0 cm3 and a polarizability of 24.1±0.5 10-24 cm3 . The compound is predicted to have a water solubility of 3.768e+005 mg/L at 25 deg C .科学的研究の応用

Potential Ligands for the GABA Receptor Complex

Compounds structurally similar to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione have been explored for their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines from 2-chloro-3-nitropyridine, involving steps that might be relevant to the research and manipulation of this compound, highlights the compound's potential application in neurological research and its interaction with the GABA receptor complex (Weber, Bartsch, & Erker, 2002).

Water Oxidation Catalysis

Research on Ru complexes for water oxidation demonstrated the synthesis and application of complexes involving pyridazine derivatives. These complexes exhibit properties consistent with the electron donor/acceptor ability, relevant for catalytic water oxidation. Such research provides insights into the potential use of this compound derivatives in catalysis and renewable energy applications (Zong & Thummel, 2005).

Synthetic Routes and Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to this compound, has been explored for their potential as anticancer agents. This research highlights synthetic routes developed for congeners by cyclization of substituted amino-pyridines, showing the relevance of pyridazine derivatives in developing new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).

Amnesia-Reversal Activity

A series of cyclic imides, including dihydropyridazines, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research underscores the therapeutic potential of pyridazine derivatives in memory impairment conditions (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

作用機序

Target of Action

The primary targets of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione are currently unknown. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities

Mode of Action

It is known that pyrido[2,3-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrido[2,3-d]pyrimidines are known to influence a variety of pathways due to their broad biological activity .

Result of Action

Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

特性

IUPAC Name |

4-amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)6-4-5-7(10(17)13-6)8(12)14-15-9(5)16/h4H,1-3H3,(H2,12,14)(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCKTXNQTKLZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=NNC2=O)N)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

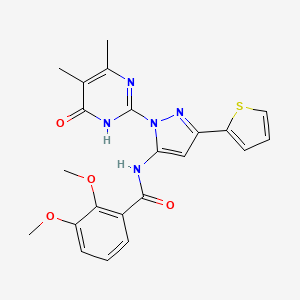

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

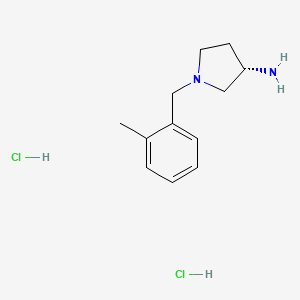

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)

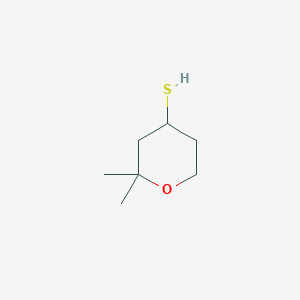

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)

![1-Phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2879754.png)

![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)